molecular formula C32H32N6O2 B8543589 Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester

Cat. No.: B8543589
M. Wt: 532.6 g/mol
InChI Key: HGTSUVNSZKWZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C32H32N6O2 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C32H32N6O2

Molecular Weight

532.6 g/mol

IUPAC Name

tert-butyl N-[1-[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]carbamate

InChI

InChI=1S/C32H32N6O2/c1-31(2,3)40-30(39)37-32(18-8-19-32)22-12-14-23(15-13-22)38-28(24-11-7-20-34-27(24)33)36-26-17-16-25(35-29(26)38)21-9-5-4-6-10-21/h4-7,9-17,20H,8,18-19H2,1-3H3,(H2,33,34)(H,37,39)

InChI Key

HGTSUVNSZKWZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate (20 g) in toluene (200 mL) and ethanol (200 mL) was added saturated aqueous sodium bicarbonate (150 mL) and phenyl boronic acid (9.9 g). The reaction was degassed for 5 minutes and the Pd (PPh3)4 (1.0 g) was added. The reaction was again degassed for 5 minutes and then heated to 100° C. for 2 days or until reaction is complete by LCMS. The reaction mixture was cooled to room temperature, and dichloromethane (250 ml×3) and water (100 mL) were added to the reaction. The organics were washed with saturated sodium bicarbonate (1×250 mL) and water (1×250 mL), dried over sodium sulfate and concentrated. Purification by column chromatography (10-100% ethyl acetate in hexanes) gave the product with some impurities. The solid was re-crystallized with ethyl acetate affording an off-white solid (7.2 g). 400 M Hz 1H NMR (DMSO-d6) δ: 8.23 (d, J=8.0 Hz, 1H), 8.04-7.98 (m, 3H), 7.94 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.46-7.35 (m, 6H), 7.18-7.14 (m, 1H), 6.90 (bs, 1H), 6.33 (dd, J=7.6 Hz and 4.4 Hz, 1H), 2.48-2.40 (m, 4H), 2.09-2.00 (m, 1H), 1.89-1.79 (m, 1H), 1.30 (m, 9H); LCMS: 533 [M+H].
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Two

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